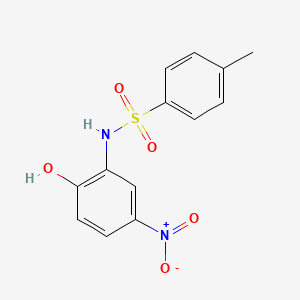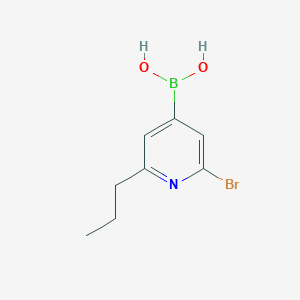
(2-Bromo-6-propylpyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-6-propylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C8H11BBrNO2. This compound is part of the boronic acid family, which is widely recognized for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of both bromine and boronic acid functional groups in its structure makes it a valuable intermediate in the synthesis of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-propylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. One common method is the Miyaura borylation, which uses a palladium catalyst and a diboron reagent under mild conditions . The reaction proceeds as follows:
Starting Material: 2-Bromo-6-propylpyridine
Reagents: Bis(pinacolato)diboron, Palladium(II) acetate, Potassium acetate
Conditions: The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromo-6-propylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium(II) acetate, Potassium carbonate, Aryl or vinyl halides, Toluene or ethanol as solvent, 80-100°C.
Oxidation: Hydrogen peroxide or sodium perborate, Aqueous or organic solvent, Room temperature to 50°C.
Substitution: Nucleophiles (amines, thiols), Base (e.g., sodium hydroxide), Solvent (e.g., ethanol), Room temperature to 80°C.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
(2-Bromo-6-propylpyridin-4-yl)boronic acid has numerous applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.
Mécanisme D'action
The mechanism of action of (2-Bromo-6-propylpyridin-4-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-carbon bond. This intermediate then undergoes reductive elimination to form the desired carbon-carbon bond . The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
4-Bromophenylboronic acid: Another brominated boronic acid with similar reactivity.
2-Bromo-5-methylpyridin-4-yl)boronic acid: A structurally related compound with a methyl group instead of a propyl group.
Uniqueness: (2-Bromo-6-propylpyridin-4-yl)boronic acid is unique due to the presence of both a bromine atom and a propyl group on the pyridine ring. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C8H11BBrNO2 |
|---|---|
Poids moléculaire |
243.90 g/mol |
Nom IUPAC |
(2-bromo-6-propylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H11BBrNO2/c1-2-3-7-4-6(9(12)13)5-8(10)11-7/h4-5,12-13H,2-3H2,1H3 |
Clé InChI |
HBNKZUZNWJYXBZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC(=C1)Br)CCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


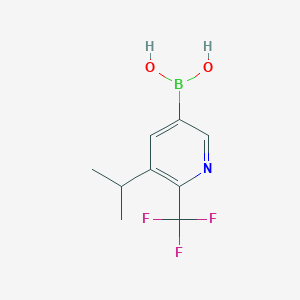
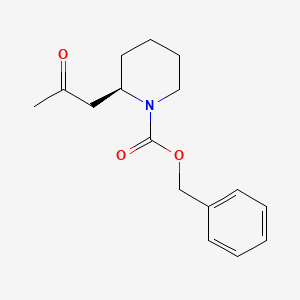
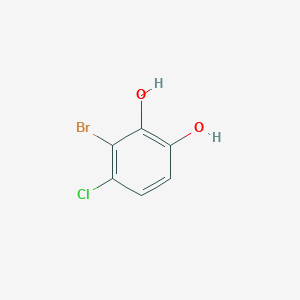
![2-Chloro-5-[(4-methoxyphenoxy)methyl]pyrazine](/img/structure/B14082913.png)

![(R)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one](/img/structure/B14082919.png)
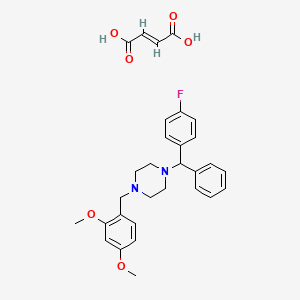
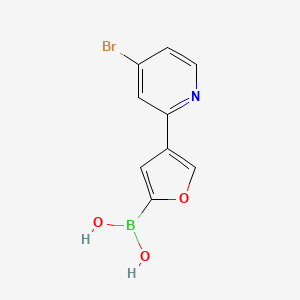
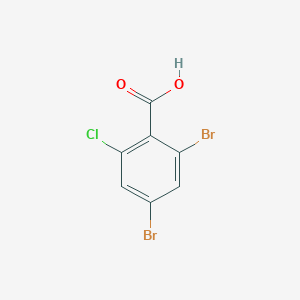
![5-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]thiazolidine-2,4-dione](/img/structure/B14082934.png)
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzoic acid](/img/structure/B14082937.png)
